molecular formula C17H17ClN2O4 B2940943 N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide CAS No. 289655-82-9

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide

Cat. No. B2940943
CAS RN: 289655-82-9
M. Wt: 348.78
InChI Key: RQWIUDDMUHTLEC-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide is a chemical compound with the CAS Number: 289655-82-9 . It has a molecular weight of 348.79 . The IUPAC name for this compound is N-{4-[(chloroacetyl)amino]-2,5-dimethoxyphenyl}benzamide . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17ClN2O4/c1-23-14-9-13 (20-17 (22)11-6-4-3-5-7-11)15 (24-2)8-12 (14)19-16 (21)10-18/h3-9H,10H2,1-2H3, (H,19,21) (H,20,22) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 348.79 . The compound is stored at room temperature .

Scientific Research Applications

Pharmacological and Toxicological Insights

  • Pharmacological Properties : The exploration of compounds similar to N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide, especially those belonging to the class of benzamides and acetamides, reveals significant pharmacological potential. These compounds have been studied for their receptor agonist activities, particularly in the context of novel synthetic opioids. Such studies are crucial for understanding the pharmacodynamics and potential therapeutic applications of these substances (Sharma et al., 2018).

  • Toxicology and Environmental Impact : Concerns regarding the environmental fate and toxicological impact of chemicals structurally related to this compound, such as herbicides and their degradation products, have been raised. Research in this area aims to understand the persistence, bioaccumulation potential, and ecological risks posed by these compounds, emphasizing the importance of developing safer and more environmentally friendly alternatives (Islam et al., 2017).

Environmental Science and Biodegradation

  • Biodegradation Studies : The study of biodegradation processes for compounds like this compound is essential for assessing their environmental impact and for developing strategies to mitigate pollution. Microorganisms play a significant role in the degradation of such compounds, offering a potential avenue for cleaning up environmental contaminants. Investigations into microbial biodegradation pathways can provide insights into how these substances can be broken down in nature, reducing their persistence and toxicity in the environment (Magnoli et al., 2020).

Safety and Hazards

The safety information for N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

N-[4-[(2-chloroacetyl)amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-9-13(20-17(22)11-6-4-3-5-7-11)15(24-2)8-12(14)19-16(21)10-18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIUDDMUHTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCl)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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